molecular formula C21H15ClN2O2 B11559383 4-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

4-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B11559383
M. Wt: 362.8 g/mol
InChI Key: QBZFXIDIPBRDDA-UHFFFAOYSA-N
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Description

4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(4-methyl-1,3-benzoxazol-2-yl)aniline. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction would produce the corresponding amine derivative.

Scientific Research Applications

4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the synthesis of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with biological macromolecules. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It may also interact with proteins and enzymes, disrupting their normal function and leading to cell death. The specific molecular targets and pathways involved depend on the biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-6-METHYL-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE
  • 4-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to its specific structural features, such as the presence of both a benzoxazole ring and a Schiff base moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylideneamino]-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C21H15ClN2O2/c1-13-3-2-4-19-20(13)24-21(26-19)17-11-16(9-10-18(17)25)23-12-14-5-7-15(22)8-6-14/h2-12,25H,1H3

InChI Key

QBZFXIDIPBRDDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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